N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide
Description
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a benzamide derivative featuring a benzimidazole core substituted with an ethyl group at the 1-position and linked via an ethyl spacer to a benzamide moiety. This compound belongs to a class of molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and receptor-binding properties. Its structure combines the planar aromatic benzimidazole ring—a bioisostere of indole and purine—with the amide functionality, enabling interactions with biological targets such as enzymes, receptors, and DNA .
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-2-21-16-11-7-6-10-15(16)20-17(21)12-13-19-18(22)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGBXLRFOPLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzodiazole core.
Alkylation: The benzodiazole core is then alkylated using ethyl halides in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.
Amidation: The final step involves the reaction of the alkylated benzodiazole with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more efficient catalysts and solvents to minimize waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of benzoyl derivatives or carboxylic acids.
Reduction: Formation of benzylamines.
Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the benzodiazole ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the benzodiazole moiety, including N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide, exhibit significant anticancer properties. Benzodiazole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of benzimidazole can effectively target dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis, which is crucial for cancer cell growth and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In a study on related benzimidazole derivatives, compounds demonstrated effective antimicrobial effects against Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentrations (MIC) for certain derivatives were reported to be in the low micromolar range, indicating potent antimicrobial effects .
Synthesis and Structural Studies
Synthesis Techniques
The synthesis of this compound typically involves multi-step synthetic routes that may include the use of various reagents and conditions to achieve the desired molecular structure. One common method involves the reaction of 2-(2-aminoethyl)-benzimidazole with appropriate acylating agents to form the amide bond .
Structural Characterization
The structural characterization of this compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods help confirm the identity and purity of synthesized compounds and elucidate their structural features .
Mechanism of Action
The mechanism by which N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
N-[2-(1H-Indol-3-yl)ethyl]benzamide
- Structure : Replaces the benzimidazole with an indole ring.
- Unlike the target compound, it lacks the ethyl substitution on the heterocycle, which may reduce steric hindrance and alter binding kinetics .
- Key Difference : Indole’s electron-rich π-system may enhance interactions with hydrophobic pockets in parasitic targets compared to benzimidazole.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Substitutes benzimidazole with a 3,4-dimethoxyphenethyl group.
- Activity: Primarily studied for physicochemical properties; methoxy groups increase solubility but reduce lipophilicity.
- Key Difference : Methoxy groups may confer antioxidant properties but eliminate the heterocycle’s hydrogen-bonding capacity.
N-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzamide
- Structure : Directly links 3-chlorobenzamide to benzimidazole without an ethyl spacer.
- Activity : Structural simplicity may enhance rigidity but limit conformational flexibility for target engagement. The chloro substituent could improve electrophilic interactions in enzyme inhibition .
Analogues with Varied Substituents on the Benzamide Core
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-bromobenzamide
- Structure : Introduces a bromine atom at the benzamide’s 3-position.
3-Methyl-N-{2-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}benzamide
- Structure : Adds a propargyl group to the benzimidazole and a methyl group to the benzamide.
- Methyl substitution may improve metabolic stability but reduce solubility .
Pharmacologically Active Analogues
Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)
- Structure : Features a piperidinyl-ethyl linker and radioiodinated benzamide.
- Activity: High affinity for sigma receptors in prostate cancer cells (Kd = 5.80 nM for sigma-1). The target compound’s benzimidazole may compete with piperidinyl groups for receptor binding but lacks radioiodination for imaging .
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides
- Structure : Replaces benzimidazole with benzothiazole and adds a thiourea bridge.
- Activity : Moderate to potent antibacterial activity against Gram-positive and Gram-negative strains. The thiourea group may enhance metal chelation, differing from the target compound’s amide-based mechanism .
Physicochemical and Pharmacokinetic Comparisons
| Compound | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Feature |
|---|---|---|---|---|
| Target Compound | ~3.2* | 2 | 5 | Ethyl-benzimidazole enhances lipophilicity |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide | ~2.8 | 2 | 6 | Methoxy groups improve water solubility |
| N-[2-(1H-Indol-3-yl)ethyl]benzamide | ~2.5 | 2 | 4 | Indole’s π-system enhances target binding |
| [¹²⁵I]PIMBA | ~3.5 | 1 | 4 | Radioiodination enables imaging applications |
*Estimated using Molinspiration calculations.
Biological Activity
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- IUPAC Name : N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide
- Molecular Formula : C17H17N3O
- InChI Key : KBRBCAIFUKKRCU-UHFFFAOYSA-N
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor), with notable IC50 values indicating its potency against these targets .
- Receptor Interaction : It interacts with various receptors and proteins, modulating their activity and influencing cellular pathways. This interaction can lead to apoptosis in cancer cells and inhibition of tumor growth .
Anticancer Properties
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| H1975 (NSCLC) | 5.3 | Strong antiproliferative effect |
| SNU16 | 77.4 | Modest growth inhibition |
| KG1 | 25.3 | Significant reduction in viability |
These results suggest that the compound may be effective against various cancer types, particularly non-small cell lung cancer (NSCLC) due to its ability to target mutant forms of EGFR .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications in the benzamide moiety significantly affect its biological activity. For instance:
- Substituents on Benzamide : The introduction of different alkyl or aryl groups can enhance enzyme inhibitory activity.
- Benzimidazole Ring Modifications : Variations in the ethyl group on the benzimidazole ring can alter binding affinity and selectivity for specific targets .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- In Vivo Tumor Growth Inhibition : A study conducted on mice xenografted with human cancer cells showed that treatment with this compound resulted in a significant delay in tumor growth compared to controls .
- Safety Profile Assessment : Toxicity studies indicated that the compound was well tolerated at therapeutic doses, suggesting a favorable safety profile for further development as a therapeutic agent .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]benzamide, and what critical parameters influence yield?
Answer:
The compound is typically synthesized via multi-step reactions involving benzimidazole ring formation followed by amidation. Key steps include:
- Benzimidazole core synthesis : Cyclization of o-phenylenediamine derivatives with ethyl-substituted carbonyl intermediates under reflux conditions (e.g., ethanol/HCl, 6–8 hours) .
- Amidation : Coupling the benzimidazole-ethyl intermediate with benzoyl chloride or activated benzamide derivatives using pyridine or Et3N as a base in dichloromethane (DCM) .
- Purification : Recrystallization from methanol or ethanol yields pure product (~70–80% yield). Critical parameters include reaction temperature (100–120°C for amidation), stoichiometric ratios, and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Basic: Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure?
Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR validate the benzamide (δ 7.5–8.2 ppm for aromatic protons) and benzimidazole (δ 2.5–3.5 ppm for ethyl groups) moieties .
- X-ray Diffraction (XRD) : Determines molecular geometry, hydrogen bonding (e.g., N–H⋯N interactions in benzimidazole), and packing modes. Crystallization in ethanol or chloroform is often required .
- IR Spectroscopy : Confirms amide C=O stretches (~1660 cm<sup>−1</sup>) and benzimidazole N–H vibrations (~3178 cm<sup>−1</sup>) .
Advanced: How can researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values across assays)?
Answer:
Contradictions often arise from assay conditions or purity issues. Methodological solutions include:
- Standardization : Use HPLC (≥95% purity, as in ) to eliminate impurities affecting bioactivity .
- Assay Replication : Perform dose-response curves in triplicate across cell lines (e.g., MCF-7 for anticancer studies) .
- Control Experiments : Compare with structurally similar derivatives (e.g., thienyl or isoxazolyl analogs in ) to isolate substituent effects .
Advanced: What strategies optimize SAR studies for benzimidazole-benzamide hybrids to enhance target selectivity?
Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring to modulate electron density and binding affinity .
- Molecular Docking : Use software (e.g., AutoDock) to predict interactions with targets like kinases or DNA topoisomerases .
- In Vitro Screening : Test analogs against panels of enzymes/cell lines to identify selectivity patterns (e.g., substituent-dependent inhibition of viral proteases) .
Advanced: What challenges arise in crystallizing N-substituted benzimidazole derivatives, and how can they be addressed?
Answer:
- Low Solubility : Use mixed solvents (e.g., EtOH/H2O) for slow crystallization. achieved 22% yield via 80% ethanol .
- Polymorphism : Screen multiple solvents (DCM, MeOH, EtOAc) to isolate stable polymorphs.
- Intermolecular Interactions : Promote H-bonding or π-stacking by introducing polar substituents (e.g., methoxy groups) to stabilize crystal lattices .
Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer activity?
Answer:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, A549) with IC50 calculation .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to confirm mechanistic pathways .
Advanced: How can degradation pathways and metabolite identification be studied for this compound?
Answer:
- Forced Degradation : Expose to acidic/basic conditions, UV light, or oxidative stress (H2O2). Monitor via UHPLC/MS/MS (as in ) to identify products like 4-chlorobenzamide .
- Metabolite Profiling : Incubate with liver microsomes and analyze using LC-HRMS to detect phase I/II metabolites .
Advanced: What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?
Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
- Toxicity Screening : Use ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts (e.g., nitro groups) .
Basic: How is the compound’s purity validated, and what impurities are commonly observed?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). Impurities include unreacted benzoyl chloride or ethylamine byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]<sup>+</sup>) and detects side products (e.g., dimerization artifacts) .
Advanced: What techniques elucidate the mechanism of action in anticancer or antiviral contexts?
Answer:
- Target Identification : CRISPR-Cas9 knockout screens or thermal proteome profiling (TPP) to pinpoint binding proteins .
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease or kinase inhibition) to quantify activity .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
